Cas no 6669-03-0 ((2,2,2-Trifluoroethoxy)pentafluorobenzene)

(2,2,2-Trifluoroethoxy)pentafluorobenzene structure
6669-03-0 structure
Product name:(2,2,2-Trifluoroethoxy)pentafluorobenzene
CAS No:6669-03-0
MF:C8H2OF8
Molecular Weight:266.08808
CID:502429
PubChem ID:2776026

(2,2,2-Trifluoroethoxy)pentafluorobenzene 化学的及び物理的性質

名前と識別子

    • Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
    • (2,2,2-TRIFLUOROETHOXY)PENTAFLUOROBENZENE
    • Pentafluoro-(2,2,2-trifluoroethoxy)benzene
    • Pentafluoro(2,2,2-trifluoroethoxy)benzene
    • 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
    • MFCD00155915
    • 6669-03-0
    • PS-10059
    • CS-0319627
    • A835526
    • FT-0604571
    • AKOS015853250
    • SCHEMBL21986621
    • MCVAIMHKNJBNTQ-UHFFFAOYSA-N
    • DTXSID90379772
    • 2,2,2-trifluoroethyl pentafluoro-phenyl ether
    • (2,2,2-Trifluoroethoxy)pentafluorobenzene
    • MDL: MFCD00155915
    • インチ: InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2
    • InChIKey: MCVAIMHKNJBNTQ-UHFFFAOYSA-N
    • SMILES: C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F

計算された属性

  • 精确分子量: 265.99800
  • 同位素质量: 265.998
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

  • 密度みつど: 1.589
  • Boiling Point: 146-147°C
  • フラッシュポイント: 51.4°C
  • Refractive Index: 1.371
  • PSA: 9.23000
  • LogP: 3.32320

(2,2,2-Trifluoroethoxy)pentafluorobenzene Security Information

(2,2,2-Trifluoroethoxy)pentafluorobenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

(2,2,2-Trifluoroethoxy)pentafluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005890-25g
Pentafluoro(2,2,2-trifluoroethoxy)benzene
6669-03-0 97%
25g
1625.0CNY 2021-07-13
Apollo Scientific
PC5148-1g
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0
1g
£16.00 2025-02-21
Key Organics Ltd
PS-10059-1MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
1mg
£37.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005890-25g
Pentafluoro(2,2,2-trifluoroethoxy)benzene
6669-03-0 97%
25g
1625CNY 2021-05-07
1PlusChem
1P00H7KB-1g
Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
6669-03-0 95%
1g
$39.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390297-1g
1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene
6669-03-0 98%
1g
¥486.00 2024-05-04
A2B Chem LLC
AI02155-1g
Pentafluoro-(2,2,2-trifluoroethoxy)benzene
6669-03-0 95%
1g
$30.00 2024-04-19
1PlusChem
1P00H7KB-25g
Benzene,1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)-
6669-03-0 95%
25g
$217.00 2025-02-28
Key Organics Ltd
PS-10059-10MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
10mg
£63.00 2025-02-08
Key Organics Ltd
PS-10059-5MG
(2,2,2-Trifluoroethoxy)pentafluorobenzene
6669-03-0 >95%
5mg
£46.00 2025-02-08

(2,2,2-Trifluoroethoxy)pentafluorobenzene 関連文献

(2,2,2-Trifluoroethoxy)pentafluorobenzeneに関する追加情報

Introduction to (2,2,2-Trifluoroethoxy)pentafluorobenzene (CAS No. 6669-03-0)

(2,2,2-Trifluoroethoxy)pentafluorobenzene, with the CAS number 6669-03-0, is a fluorinated aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer unique electronic and steric properties. The structural motif of pentafluorobenzene provides a highly electron-withdrawing environment, while the trifluoroethoxy group introduces both lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The increasing interest in fluorinated compounds stems from their ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs. Fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity, all of which are critical factors in drug design. In particular, pentafluorobenzene derivatives have been extensively studied for their potential applications in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can alter the electronic distribution, leading to changes in reactivity and interaction with biological targets.

In recent years, researchers have explored the use of (2,2,2-Trifluoroethoxy)pentafluorobenzene as a building block for more complex molecules. Its unique structure allows for facile functionalization at both the trifluoroethoxy and pentafluorobenzene positions, enabling the synthesis of a diverse array of derivatives. These derivatives have shown promise in various therapeutic areas, including oncology, anti-inflammatory agents, and central nervous system (CNS) drugs.

One of the most compelling aspects of (2,2,2-Trifluoroethoxy)pentafluorobenzene is its role in the development of novel fluorinated heterocycles. Heterocyclic compounds are essential scaffolds in drug discovery due to their prevalence in biologically active molecules. The incorporation of fluorine into heterocyclic systems can lead to enhanced binding interactions with target proteins and improved pharmacological profiles. For instance, studies have demonstrated that fluorinated piperidines and pyrimidines exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene typically involves multi-step organic transformations that highlight the versatility of fluorination chemistry. One common approach involves the reaction of pentafluorobenzene with trifluoroethanol under acidic conditions or through nucleophilic substitution reactions. These synthetic routes often require careful optimization to ensure high yields and purity. The use of advanced techniques such as flow chemistry has also been explored to improve scalability and reproducibility.

Recent advancements in computational chemistry have further facilitated the design and optimization of fluorinated compounds like (2,2,2-Trifluoroethoxy)pentafluorobenzene. Molecular modeling studies have provided insights into the structural features that contribute to their biological activity. For example, density functional theory (DFT) calculations have been used to predict the electronic properties of these molecules and their interactions with biological targets. These computational approaches complement experimental efforts by allowing researchers to rapidly screen large libraries of compounds and identify promising candidates for further investigation.

In the realm of drug discovery, (2,2,2-Trifluoroethoxy)pentafluorobenzene has been utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in diseases such as cancer. By modifying the trifluoroethoxy and pentafluorobenzene moieties, researchers can fine-tune the binding properties of these inhibitors to achieve high selectivity and potency. Several preclinical studies have demonstrated the efficacy of fluorinated kinase inhibitors in animal models, paving the way for clinical trials.

The impact of fluorine on drug metabolism is another area where (2,2,2-Trifluoroethoxy)pentafluorobenzene has been extensively studied. Fluorinated drugs often exhibit prolonged half-lives due to their resistance to metabolic degradation by enzymes such as cytochrome P450 (CYP). This property is particularly valuable for drugs that require frequent dosing or have a short biological half-life. By incorporating fluorine atoms into key positions within a molecule, researchers can modulate its metabolic stability and improve patient compliance.

The future prospects for (2,2,2-Trifluoroethoxy)pentafluorobenzene and its derivatives are vast. As our understanding of fluorine chemistry continues to evolve, new synthetic methods and applications will undoubtedly emerge. Furthermore,the integration of machine learning and artificial intelligence into drug discovery pipelines is likely to accelerate the development of novel fluorinated compounds with optimized pharmacological profiles.

In conclusion,(2,2,2-Trifluoroethoxy)-Pентафторобензол, CAS No. 6669-03-0 represents an important class of fluorinated aromatic compounds with significant potential in pharmaceutical research。 Its unique structural features make it a versatile building block for synthesizing bioactive molecules, particularly kinase inhibitors。 As research in this field progresses,we can expect further breakthroughs that will expand its applications across multiple therapeutic areas。

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